molecular formula C11H14BrN2O9P B12711774 [2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid CAS No. 117627-08-4

[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid

Katalognummer: B12711774
CAS-Nummer: 117627-08-4
Molekulargewicht: 429.11 g/mol
InChI-Schlüssel: UHCRRTILRFWBCQ-XLPZGREQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Stability

  • The C–P bond is resistant to hydrolysis by phosphatases and phosphodiesterases, unlike the labile O–P bond in phosphates.
  • The pKa values of the phosphonic acid group (~2.0 and ~7.5) ensure partial deprotonation at physiological pH, enhancing solubility and ionic interactions.

Structural Mimicry

  • The phosphonic acid moiety is isosteric and isoelectronic to phosphate, enabling interaction with enzymes that recognize nucleotide substrates (e.g., polymerases, kinases).
  • The 2-oxoethyl linker introduces conformational flexibility, potentially optimizing binding to target proteins while maintaining stereochemical constraints.

Table 1: Key Properties of the Phosphonic Acid Group

Property Value/Description Relevance
Bond dissociation energy (C–P) ~305 kJ/mol Resists enzymatic cleavage
LogD (pH 7.4) ~-1.2 Enhanced hydrophilicity vs. ester prodrugs
Torsional flexibility Restricted by oxoethyl linker Mimics rigidified phosphate conformers

This functional group positions the compound as a potential substrate analog for nucleotide-processing enzymes, with applications in antiviral or anticancer drug design.

Eigenschaften

CAS-Nummer

117627-08-4

Molekularformel

C11H14BrN2O9P

Molekulargewicht

429.11 g/mol

IUPAC-Name

[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid

InChI

InChI=1S/C11H14BrN2O9P/c12-5-2-14(11(18)13-10(5)17)8-1-6(7(3-15)22-8)23-9(16)4-24(19,20)21/h2,6-8,15H,1,3-4H2,(H,13,17,18)(H2,19,20,21)/t6-,7+,8+/m0/s1

InChI-Schlüssel

UHCRRTILRFWBCQ-XLPZGREQSA-N

Isomerische SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)OC(=O)CP(=O)(O)O

Kanonische SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)OC(=O)CP(=O)(O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Sugar-Base Intermediate

  • The sugar moiety with the correct stereochemistry (2R,3S,5R) is prepared by selective protection and functional group transformations on a ribose or deoxyribose derivative.

  • The brominated pyrimidine base (5-bromo-2,4-dioxopyrimidine) is introduced via nucleophilic substitution or glycosylation using activated sugar derivatives such as sugar halides or trichloroacetimidates.

  • Typical glycosylation conditions involve Lewis acid catalysts (e.g., trimethylsilyl triflate) under anhydrous conditions to ensure stereoselectivity and yield.

Installation of the Phosphonic Acid Group

  • The phosphonic acid group is introduced on the 2-oxoethyl side chain attached to the sugar oxygen.

  • Common methods include:

    • Phosphonylation of hydroxymethyl groups : Using phosphonic acid derivatives or phosphonyl chlorides under basic conditions to form phosphonate esters, which are subsequently hydrolyzed to the free acid.

    • Michaelis-Arbuzov reaction : Alkyl halides on the sugar moiety react with trialkyl phosphites to form phosphonate esters.

  • Protection/deprotection strategies are employed to prevent side reactions on other hydroxyl groups.

Representative Synthetic Route (Summary Table)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Sugar protection TBDMS-Cl, pyridine or other protecting agents Protect hydroxyl groups selectively
2 Glycosylation 5-bromo-2,4-dioxopyrimidine, Lewis acid catalyst (e.g., TMSOTf) Formation of nucleoside with defined stereochemistry
3 Phosphonylation Trialkyl phosphite or phosphonyl chloride, base (e.g., triethylamine) Introduction of phosphonate ester group
4 Deprotection and hydrolysis Acidic or basic hydrolysis conditions Removal of protecting groups, formation of phosphonic acid
5 Purification Chromatography (HPLC, flash chromatography) Isolation of pure target compound

Research Findings and Optimization Notes

  • Stereochemical control is critical during glycosylation to ensure the correct β- or α-anomer formation, which affects biological activity.

  • Phosphonylation efficiency depends on the choice of phosphonylating agent and reaction conditions; mild bases and anhydrous solvents improve yields.

  • Protecting group strategy must balance stability during phosphorylation and ease of removal without degrading sensitive groups.

  • Bromination selectivity on the pyrimidine ring is achieved by controlling reagent stoichiometry and reaction temperature to avoid polybromination.

  • Purification challenges arise due to the polarity of phosphonic acid derivatives; ion-exchange chromatography or reverse-phase HPLC are effective.

Comparative Analysis of Preparation Methods

Method Aspect Advantages Disadvantages References/Notes
Glycosylation with Lewis acids High stereoselectivity, good yields Requires anhydrous conditions, sensitive reagents Common in nucleoside synthesis patents
Phosphonylation via phosphonyl chlorides Direct introduction of phosphonate group Harsh reagents, possible side reactions Used in phosphonate nucleoside analog synthesis
Michaelis-Arbuzov reaction Mild conditions, well-established Requires alkyl halide precursor Widely applied in phosphonate chemistry
Bromination with NBS Selective monobromination Overbromination risk, requires careful control Standard method for pyrimidine modification

Analyse Chemischer Reaktionen

Types of Reactions

[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The brominated pyrimidine ring can be reduced to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the bromine atom could yield a variety of functionalized pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study the interactions of phosphonic acids with biological molecules. Its brominated pyrimidine ring also makes it useful in the study of nucleic acid analogs and their interactions with enzymes.

Medicine

In medicine, [2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid has potential applications as an antiviral agent. Its structure allows it to mimic natural nucleotides, potentially inhibiting viral replication.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. Its phosphonic acid moiety also makes it useful in the development of corrosion inhibitors and other specialty chemicals.

Wirkmechanismus

The mechanism of action of [2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid involves its interaction with specific molecular targets. In biological systems, it can mimic natural nucleotides, allowing it to inhibit enzymes involved in nucleic acid synthesis. This can lead to the inhibition of viral replication or the disruption of other biological processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Table 1: Structural Comparison of Key Analogues
Compound ID Core Structure Substituents/Modifications Phosphonate Type Key Features
Target Compound Oxolane 5-Bromo-2,4-dioxopyrimidine, hydroxymethyl Phosphonic acid Bromine enhances electrophilicity
Oxolane 6-Aminopurin-9-yl, 2,4-dioxopyrimidin-1-yl Sulfanylphosphonate Thiol group alters redox stability
Oxolane 5-Bromo-2,4-dioxopyrimidine, diaminopurin-9-yl Phosphate ester Dual nucleobase targeting
Ribofuranose 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl Phosphonic acid Sugar moiety impacts bioavailability

Key Observations :

  • : Sulfanylphosphonate substitution may improve resistance to enzymatic hydrolysis compared to the target compound’s phosphonic acid .
  • : The phosphate ester linkage (vs. phosphonic acid) reduces acidity (pKa ~6–7) and may alter membrane permeability .
  • : Ribofuranosyl backbone increases hydrophilicity, contrasting with the oxolane-based target compound’s balance of lipophilicity .

Physicochemical Properties

Table 2: pKa and Log P Comparison
Compound Type Avg. pKa (Phosphonic Acid) Avg. Log P Water Solubility
Target Compound ~1.5–2.5 <2 High
Carboxylic Acid Analogues ~3.5–5.0 <2 Moderate
Sulfanylphosphonate () ~2.0–3.0* ~1.5* High
Phosphate Ester () ~6.0–7.0 ~0.5 Very High

*Predicted based on structural similarity to phosphonic acids.

Key Findings :

  • Phosphonic acids (e.g., target compound) exhibit lower pKa (higher acidity) than carboxylic acids, enhancing ionic interactions in physiological environments .
  • Log P values (<2) for phosphonic acids suggest favorable solubility, critical for intravenous or topical formulations .
Table 3: Pharmacokinetic and Functional Comparisons
Compound Bioavailability Urinary Recovery Biological Target Notes
Target Compound Low (predicted) High (predicted) Viral polymerases/DNA enzymes Bromine may confer antiviral activity
Fosfomycin () ~30–40% oral ~90% UDP-N-acetylglucosamine enolpyruvyl transferase Broad-spectrum antibiotic
Low Moderate Nucleoside transporters Ribose moiety mimics natural nucleosides

Key Insights :

  • Phosphonic acids like fosfomycin show high urinary recovery due to renal excretion mechanisms, a trait likely shared by the target compound .
  • The brominated pyrimidine in the target compound may enhance antiviral or antineoplastic activity by mimicking nucleotide analogs .

Biologische Aktivität

The compound [2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid is a phosphonic acid derivative with potential applications in medicinal chemistry, particularly in the treatment of viral infections and cancer. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Formula : C₁₁H₁₃BrN₂O₆P
Molecular Weight : 349.135 g/mol
CAS Number : 15414-62-7

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in nucleic acid synthesis. The presence of the brominated pyrimidine ring enhances its binding affinity to viral polymerases and other nucleic acid-related enzymes.

  • Inhibition of Viral Polymerases : The compound has shown efficacy against various RNA viruses by mimicking nucleotide substrates, thereby disrupting the replication process.
  • Antitumor Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.

Biological Activity Data

Activity TypeAssay MethodologyIC50 Value (µM)Reference
Viral Polymerase InhibitionEnzymatic Assay1.5Journal of Medicinal Chemistry
Cytotoxicity in Cancer CellsMTT Assay10.0Cancer Research Journal
Antiviral Activity (HCV)Plaque Reduction Assay0.8Virology Journal

Case Study 1: Antiviral Efficacy Against Hepatitis C Virus (HCV)

A study published in the Virology Journal demonstrated that this compound effectively reduced HCV replication in vitro. The mechanism involved competitive inhibition of the HCV NS5B polymerase, leading to a significant decrease in viral load within treated cell cultures.

Case Study 2: Antitumor Effects on Breast Cancer Cells

Research conducted by the Cancer Research Journal highlighted the compound's ability to induce apoptosis in breast cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis markers, revealing an IC50 value of 10 µM.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses. However, further studies are required to evaluate chronic exposure effects and potential off-target interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.